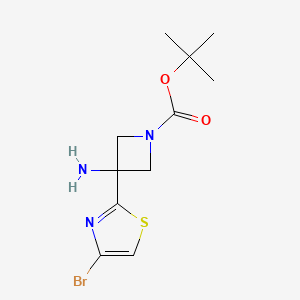
Tert-butyl3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromo-1,3-thiazole with appropriate reagents under controlled conditions.
Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions involving suitable intermediates.
Introduction of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final product is obtained by coupling the azetidine and thiazole intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized azetidine compounds.
Scientific Research Applications
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-amino-3-(4-chloro-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-amino-3-(4-fluoro-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-amino-3-(4-methyl-1,3-thiazol-2-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H16BrN3O2S |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2S/c1-10(2,3)17-9(16)15-5-11(13,6-15)8-14-7(12)4-18-8/h4H,5-6,13H2,1-3H3 |
InChI Key |
NJXNWBIPLPHPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CS2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



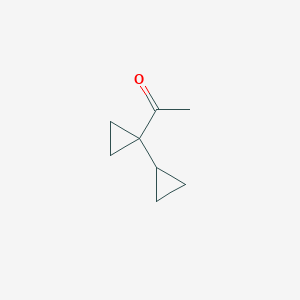
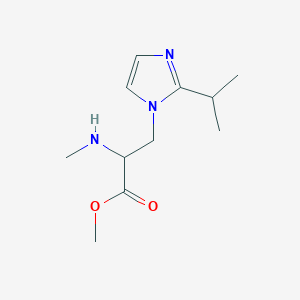
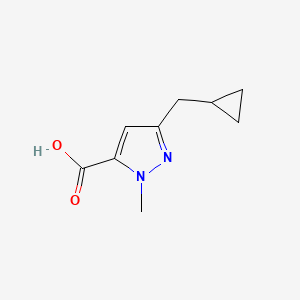

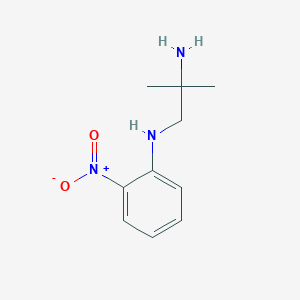

![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
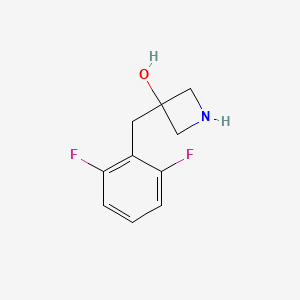

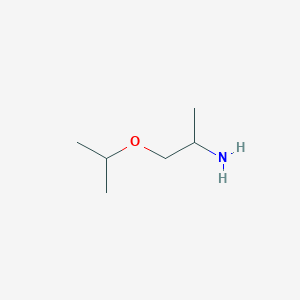
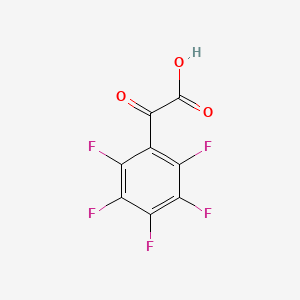
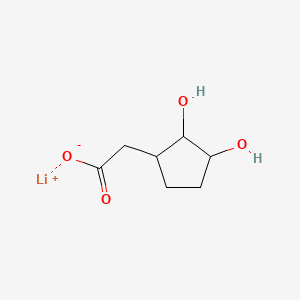
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
